CAS 50825-20-2 chemical properties and characteristics
CAS 50825-20-2 chemical properties and characteristics
An In-Depth Technical Guide to Trazodone and the Characterization of its Isomeric Impurity, Isotrazodone
Introduction to Trazodone
Trazodone is a prominent antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] It is a triazolopyridine derivative widely used in the treatment of major depressive disorder.[2][3][4] A key characteristic of trazodone is its dual mechanism of action, which involves the inhibition of the serotonin transporter as well as the blockade of serotonin type 2A (5-HT2A), histamine H1, and alpha-1-adrenergic receptors.[1][2] This pharmacological profile not only contributes to its antidepressant efficacy but also to its sedative effects, making it a common off-label choice for insomnia.[1] Unlike many other antidepressants, trazodone is associated with a lower incidence of anxiety, sexual dysfunction, and insomnia.[2]
Physicochemical Properties of Trazodone
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development and formulation. The key properties of trazodone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C19H22ClN5O | [4] |
| Molecular Weight | 371.9 g/mol | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Methanol/DMSO | [5] |
| Stereochemistry | Achiral | [6] |
The Isomeric Impurity: Isotrazodone
During the synthesis of trazodone, an isomeric impurity known as Isotrazodone can be formed.[7] While sharing the same molecular formula and weight as trazodone, its structural arrangement differs. The presence of impurities can impact the safety and efficacy of the final drug product, making their identification and characterization a critical aspect of quality control in pharmaceutical manufacturing. Isotrazodone is chemically identified as (1-(3-(4-(3-Chlorophenyl)piperazin-1-ium-1-yl)propyl)-3-oxo-2,3-dihydro-[6][8]triazolo[4,3-a]pyridin-1-ium)chloride.[5]
Analytical Characterization of Trazodone and its Impurities
The quantitative and qualitative analysis of trazodone and its impurities is essential for ensuring the quality and safety of the pharmaceutical product. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of trazodone and the detection of impurities like isotrazodone. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH, coupled with UV detection.[9]
A Representative HPLC Method for Trazodone Analysis:
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Column: Reversed-phase Octadecylsilyl (ODS) column[9]
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Mobile Phase: Acetonitrile and phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio[9]
-
Detection: UV spectrophotometry at 250 nm[9]
-
Quantification: Based on the peak area of the analyte[9]
This method allows for the separation and quantification of trazodone from its potential impurities, ensuring the purity of the final product.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and confirmation of trazodone and its related compounds.
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Mass Spectrometry (MS): Used in conjunction with liquid chromatography (LC-MS), it provides information about the molecular weight and fragmentation pattern of the compounds, aiding in the identification of trazodone and the confirmation of the structure of impurities like isotrazodone.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons.[5]
-
Spectrofluorimetry: The intrinsic fluorescence of trazodone in an acidic medium can be utilized for its quantification. The drug exhibits maximum excitation at 320 nm and emission at 435 nm in 50% acetic acid.[9]
-
UV-Visible Spectrophotometry: This method is based on the formation of a colored ion-pair complex between trazodone and a reagent like bromophenol blue, which can be measured at a specific wavelength for quantification.[9]
Synthesis of Trazodone: A Conceptual Workflow
The synthesis of trazodone involves a multi-step chemical process. While specific proprietary methods may vary, a general conceptual workflow can be illustrated. The process typically involves the reaction of key intermediates to form the final triazolopyridine derivative.
Caption: A conceptual workflow for the synthesis of Trazodone.
Pharmacological Mechanism of Action
Trazodone's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems.
Caption: The multifaceted mechanism of action of Trazodone.
The primary mechanisms include:
-
Serotonin Reuptake Inhibition: Trazodone weakly inhibits the presynaptic serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][3]
-
5-HT2A Receptor Antagonism: Potent blockade of 5-HT2A receptors is a key feature of trazodone's action, contributing to its antidepressant and anxiolytic properties, and mitigating some of the side effects associated with more selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[1][2]
-
Histamine H1 Receptor Antagonism: Trazodone's affinity for H1 receptors is responsible for its prominent sedative effects.[1]
-
α1-Adrenergic Receptor Blockade: Antagonism at these receptors can lead to side effects such as orthostatic hypotension and dizziness.[1]
Safety and Handling
As with any active pharmaceutical ingredient, proper safety precautions are necessary when handling trazodone and its related compounds. While specific safety data sheets (SDS) should always be consulted, general guidelines include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, such as gloves, lab coats, and eye protection, is recommended to prevent skin and eye contact.
-
Ventilation: Handling should be performed in a well-ventilated area to minimize the risk of inhalation.
-
Spill Management: Procedures should be in place for the safe cleanup of spills to prevent environmental contamination and exposure.
Conclusion
Trazodone remains a significant therapeutic agent in the management of depression and sleep disorders. A comprehensive understanding of its chemical properties, analytical characterization, and pharmacological profile is paramount for researchers, scientists, and drug development professionals. The diligent identification and control of impurities such as isotrazodone are critical for ensuring the quality, safety, and efficacy of the final medicinal product. Continued research and development in the analytical sciences will further enhance the ability to characterize and control such complex pharmaceutical products.
References
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211-217.
- Fagiolini, A., Comandini, A., Catena Dell'Osso, M., & Kasper, S. (2012). Rediscovering trazodone for the treatment of major depressive disorder. CNS drugs, 26(12), 1033–1049.
- Haria, M., Fitton, A., & McTavish, D. (1994). Trazodone. A review of its pharmacology, therapeutic use in depression and therapeutic potential in other disorders. Drugs & aging, 4(4), 331–355.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link]
- Shin, J. Y., & Saadabadi, A. (2023). Trazodone. In StatPearls.
- Vertex AI Search. (n.d.). ISOTRAZODONE - gsrs.
- Vertex AI Search. (n.d.). Isotrazodone | 157072-18-9 - ChemicalBook.
- Vertex AI Search. (n.d.). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
- Vertex AI Search. (n.d.). Trazodone (Desyrel, Mead-Johnson Pharmaceutical Division).
- Vertex AI Search. (n.d.). Registered Address: Chemicea Pharmaceuticals Pvt Ltd, Platinum Springs - Draft COA.
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trazodone (Desyrel, Mead-Johnson Pharmaceutical Division) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicea.com [chemicea.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Isotrazodone | 157072-18-9 [chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
